molecular formula C11H11NO2 B1589053 Methyl 7-methyl-1H-indole-5-carboxylate CAS No. 180624-25-3

Methyl 7-methyl-1H-indole-5-carboxylate

Cat. No.: B1589053
CAS No.: 180624-25-3
M. Wt: 189.21 g/mol
InChI Key: MGOHUBDYDVDLNT-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Safety and Hazards

“Methyl 7-methyl-1H-indole-5-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as Methyl 7-methyl-1H-indole-5-carboxylate, are known to interact with multiple receptors, which makes them useful in developing new biologically active compounds . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Cellular Effects

Indole derivatives have shown to influence cell function significantly. They have been found to impact cell signaling pathways, gene expression, and cellular metabolism . This compound, in particular, has been used in the preparation of inhibitors of CD38, which are useful in the treatment of cancer .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are generally stable and have been used in various long-term studies .

Dosage Effects in Animal Models

Indole derivatives have been studied extensively in animal models, and their effects can vary with dosage .

Metabolic Pathways

Indole derivatives, such as this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can be converted into various other compounds, influencing metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles based on their chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Methyl 7-methyl-1H-indole-5-carboxylate, often involves the construction of the indole ring system through various methodologies. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . Another approach is the Fischer indole synthesis, which uses phenylhydrazines and ketones or aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, Methyl 7-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 7-position and the carboxylate group at the 5-position can lead to different chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 7-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOHUBDYDVDLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441373
Record name Methyl 7-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180624-25-3
Record name Methyl 7-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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